molecular formula C9H11N3O2 B1488454 3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid CAS No. 2098121-26-5

3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

Cat. No.: B1488454
CAS No.: 2098121-26-5
M. Wt: 193.2 g/mol
InChI Key: QHXKYJDXHCGMSC-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.2 g/mol . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Applications in Peptide and Protein Chemistry

3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid and its derivatives find significant applications in peptide and protein chemistry. For instance, Tominaga et al. (2001) reported on a novel protected spin-labeled beta-amino acid, useful in peptide and protein chemistry, especially in the synthesis of spin-labeled peptide analogues for structural investigations. This study introduced a cyclic molecule like this compound, demonstrating its potential in chemical and biological applications, including structural investigations (Tominaga et al., 2001).

Role in Native Peptide Synthesis

In the context of native peptide synthesis, derivatives of amino acids like this compound play a crucial role. Clive et al. (2003) discussed the conversion of amino acids into derivatives useful in the study of peptide segment coupling by the ligation-acyl transfer method. These derivatives provide a unique approach to peptide synthesis, highlighting the versatility of such amino acids in medicinal chemistry (Clive et al., 2003).

Applications in Material Science and Biochemistry

The derivatives of this compound are also instrumental in material science and biochemistry. Toniolo et al. (1998) explored the application of a similar nitroxide spin-labeled amino acid in material science and biochemistry, demonstrating its role as a beta-turn and helix inducer in peptides. This illustrates the broader applications of such amino acids beyond conventional chemistry (Toniolo et al., 1998).

Conformation Elucidation in Peptide Studies

The structural elucidation of peptides is another area where such amino acids are crucial. Horwell et al. (1994) synthesized novel tryptophan derivatives, designed for use in peptide conformation elucidation studies. These derivatives help in understanding the structural aspects of peptides, thereby facilitating the development of new peptide-based therapeutics (Horwell et al., 1994).

Antibacterial Activity and Drug Development

In the field of antibacterial drug development, derivatives of this compound have shown potential. Egawa et al. (1984) synthesized compounds with an amino-substituted cyclic amino group that exhibited notable antibacterial activity. This highlights the potential of such amino acids in developing new antibacterial agents (Egawa et al., 1984).

Mechanism of Action

Properties

IUPAC Name

3-amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-8-4-6-3-5(9(13)14)1-2-7(6)11-12-8/h4-5H,1-3H2,(H2,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXKYJDXHCGMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(C=C2CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Reactant of Route 2
3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Reactant of Route 3
3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Reactant of Route 4
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3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Reactant of Route 5
3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Reactant of Route 6
3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

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